6-amino-N-methylpyridine-2-carboxamide

Overview

Description

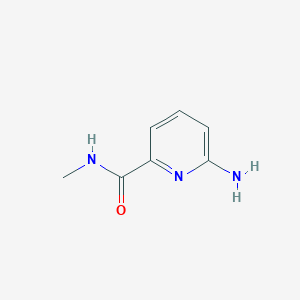

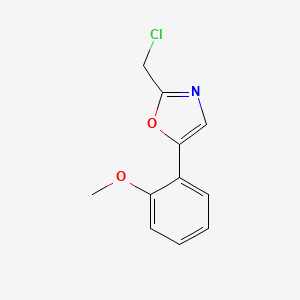

6-amino-N-methylpyridine-2-carboxamide, also known as AMPC, is a heterocyclic compound that belongs to the family of pyridinecarboxamides. It has a molecular formula of C7H9N3O .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an amino group at the 6th position and a carboxamide group at the 2nd position . The molecular weight of this compound is 151.17 g/mol .Physical And Chemical Properties Analysis

This compound is a solid compound that appears as a white or off-white crystalline powder . It has good thermal stability and is soluble in some organic solvents at room temperature .Scientific Research Applications

Synthesis and Computational Studies

6-Amino-N-methylpyridine-2-carboxamide has been synthesized and characterized using various techniques such as FT-IR, NMR, and X-ray diffraction. It has been the subject of computational chemistry methods to understand its properties. In particular, the non-linear optical (NLO) properties and molecular docking analyses of related compounds have been examined, suggesting potential applications in anticancer activities due to interactions near the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization (Jayarajan et al., 2019).

NMR Studies

NMR studies have identified a side-reaction in the synthesis of a related compound, where N-N migration of a carbamoyl group in a pyrazole derivative was observed. This finding indicates the complex behavior of such compounds under synthesis conditions and helps in understanding the structural dynamics of related molecules (Pathirana et al., 2013).

Optimisation of Chemical Synthesis

Significant research has been done to optimize the synthesis of related compounds. For instance, the development of a viable kilo-scale synthesis of a Nav1.8 sodium channel modulator starting from 6-amino-5-bromo-2-picoline, which is a structurally similar compound, indicates the pharmaceutical potential of these compounds. Key steps in this synthesis, like oxidation and Suzuki−Miyaura coupling, were optimized for better yield and reproducibility, showcasing the industrial applicability of these compounds (Fray et al., 2010).

Application in Fluorescent Labeling

Compounds related to this compound have been used as fluorescent labeling reagents for quantitative analysis, such as in the analysis of carnitine. This application demonstrates the compound's utility in bioanalytical chemistry (Nakaya et al., 1996).

Anticoccidial Activity

Research on nitropyridinecarboxamides, which are structurally related to this compound, has shown potential anticoccidial activity. This suggests the possibility of these compounds being used in veterinary medicine or as a starting point for developing new anticoccidial agents (Morisawa et al., 1977).

Electrocatalytic Carboxylation

A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to 6-aminonicotinic acid indicates the environmental application of such compounds in green chemistry. This process demonstrates a method for incorporating CO2, a greenhouse gas, into valuable chemicals (Feng et al., 2010).

Safety and Hazards

The safety information for 6-amino-N-methylpyridine-2-carboxamide indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 6-amino-N-methylpyridine-2-carboxamide are not available, it’s worth noting that pyridine derivatives are of significant interest in various fields, including medicinal chemistry, due to their wide range of biological activities. They serve as key synthons for pharmaceutical products and are used as biologically active substances or as building blocks for polymers with unique physical properties .

properties

IUPAC Name |

6-amino-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIEWSGUFDZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1250316-47-2 | |

| Record name | 6-amino-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1373515.png)

![6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1373526.png)

amine](/img/structure/B1373534.png)

![tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate](/img/structure/B1373535.png)